SLC-(+)-Biotin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

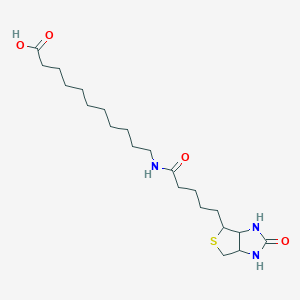

SLC-(+)-Biotin is a complex organic compound characterized by its unique structure, which includes a thieno[3,4-d]imidazole ring system

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of SLC-(+)-Biotin typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the thieno[3,4-d]imidazole ring: This can be achieved through the cyclization of appropriate thiourea derivatives with α-haloketones under acidic conditions.

Attachment of the pentanoylamino group: This step involves the reaction of the thieno[3,4-d]imidazole intermediate with a pentanoyl chloride in the presence of a base such as triethylamine.

Coupling with undecanoic acid: The final step involves the coupling of the pentanoylamino-thieno[3,4-d]imidazole intermediate with undecanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of alternative, more cost-effective reagents.

Analyse Des Réactions Chimiques

Types of Reactions

SLC-(+)-Biotin can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the pentanoylamino group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

SLC-(+)-Biotin has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe for studying biological processes involving thieno[3,4-d]imidazole derivatives.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mécanisme D'action

The mechanism of action of SLC-(+)-Biotin involves its interaction with specific molecular targets. The thieno[3,4-d]imidazole ring system can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thieno[3,4-d]imidazole derivatives: Compounds with similar ring systems but different substituents.

Pentanoylamino derivatives: Compounds with the pentanoylamino group attached to different core structures.

Undecanoic acid derivatives: Compounds with the undecanoic acid moiety attached to different functional groups.

Uniqueness

SLC-(+)-Biotin is unique due to the combination of the thieno[3,4-d]imidazole ring system with the pentanoylamino and undecanoic acid groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Activité Biologique

SLC-(+)-Biotin, a naturally occurring form of biotin, plays a crucial role in various biological processes, particularly as a coenzyme in carboxylation reactions essential for metabolism. This article explores the biological activity of this compound, focusing on its mechanisms of action, physiological significance, and implications in health and disease.

Overview of Biotin

Biotin, also known as vitamin B7 or vitamin H, is a water-soluble vitamin that functions primarily as a cofactor for several carboxylases involved in fatty acid synthesis, amino acid metabolism, and gluconeogenesis. The active form of biotin is covalently attached to enzymes, facilitating critical biochemical reactions.

-

Enzymatic Function : Biotin acts as a coenzyme for five biotin-dependent carboxylases:

- Pyruvate Carboxylase (PC) : Converts pyruvate to oxaloacetate.

- Acetyl-CoA Carboxylase (ACC) : Involved in fatty acid synthesis.

- Propionyl-CoA Carboxylase (PCC) : Converts propionyl-CoA to methylmalonyl-CoA.

- Methylcrotonyl-CoA Carboxylase (MCC) : Plays a role in leucine metabolism.

- Holocarboxylase Synthetase (HCS) : Catalyzes the attachment of biotin to apocarboxylases.

- Transport Mechanisms : The sodium-dependent multivitamin transporter (SMVT) is primarily responsible for the intestinal uptake of biotin. Studies have shown that conditional knockout of the Slc5a6 gene in mice impairs biotin absorption, underscoring the critical role of SMVT in maintaining biotin homeostasis .

Case Studies

- Biotin Deficiency and Gene Expression : A study demonstrated that marginal biotin deficiency significantly reduced the expression of SLC19A3, a gene associated with thiamine transport. This reduction was observed in leukocytes from subjects consuming an egg-white diet low in biotin . The findings suggest that biotin status directly influences the expression of genes involved in nutrient transport and metabolism.

- Biotin Supplementation Effects : Research indicates that biotin supplementation can dramatically increase urinary biotin levels—up to 500-fold—while serum levels also rise significantly during supplementation . This highlights the compound's bioavailability and potential therapeutic applications.

Antihypertensive Effects

A study involving stroke-prone spontaneously hypertensive rats showed that biotin administration resulted in significant reductions in systolic blood pressure (SBP). Rats receiving high doses of biotin exhibited improved glucose tolerance and lower SBP compared to controls . This suggests potential benefits for cardiovascular health and metabolic regulation.

Table 1: Biotin Levels in Serum and Urine Post-Supplementation

| Group | Baseline Urinary Biotin (ng/mL) | Post-Supplementation Urinary Biotin (ng/mL) | Serum Biotin Range (ng/mL) |

|---|---|---|---|

| hCG + Placebo | Not measured | No change | Below LOQ |

| hCG + Biotin | Not measured | 500-fold increase | 29–472 |

Table 2: Expression Levels of Biotin-Related Genes Under Deficiency

| Gene | Expression at Day 0 (%) | Expression at Day 28 (%) | Significance (p-value) |

|---|---|---|---|

| SLC19A3 | 100 | 33 | <0.02 |

| HCS | 100 | ~80 | <0.05 |

| ACCA | 100 | ~80 | <0.05 |

Propriétés

IUPAC Name |

11-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]undecanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H37N3O4S/c25-18(22-14-10-6-4-2-1-3-5-7-13-19(26)27)12-9-8-11-17-20-16(15-29-17)23-21(28)24-20/h16-17,20H,1-15H2,(H,22,25)(H,26,27)(H2,23,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIXXNEUKRWLXPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCCCCCCCCCC(=O)O)NC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H37N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.